molecular formula C22H44O3 B163439 3-Hydroxydocosanoic acid CAS No. 89946-08-7

3-Hydroxydocosanoic acid

Cat. No. B163439
CAS RN: 89946-08-7
M. Wt: 356.6 g/mol
InChI Key: PNPWTPYWWUOMDS-UHFFFAOYSA-N
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Description

3-Hydroxydocosanoic acid is found in lipopolysaccharides from C. trachomatis and C. psittaci and in S. synnaedendra . It is an intermediate in fatty acid chain elongation from arachidic acid (C20:0) to docosanoic acid (C22:0) .


Molecular Structure Analysis

The molecular formula of 3-Hydroxydocosanoic acid is C22H44O3 . Its molecular weight is 356.58 . The structure can be represented by the SMILES notation as O=C(O)CC(O)CCCCCCCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

3-Hydroxydocosanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the literature.

Scientific Research Applications

2. Biosurfactant Production

Specific Scientific Field

Summary

Experimental Procedures

Results

  • The resulting biosurfactants find applications in environmental remediation, oil spill cleanup, and enhanced oil recovery .

3. Polymeric Biosurfactants

Specific Scientific Field

Summary

Experimental Procedures

Results

  • Emulsan , derived from 3-Hydroxydocosanoic acid, is an effective emulsifying agent for hydrocarbons in water, even at low concentrations .

Safety And Hazards

While specific safety and hazard information for 3-Hydroxydocosanoic acid is not well-documented, general precautions for handling similar substances include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-hydroxydocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPWTPYWWUOMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415254
Record name Docosanoic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydocosanoic acid

CAS RN

89946-08-7
Record name 3-Hydroxydocosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89946-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosanoic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Nurminen, ET Rietschel, H Brade - Infection and immunity, 1985 - Am Soc Microbiol
… For the first time, 3-hydroxydocosanoic acid (3-OH C22:0) was found as an LPS constituent. …
Number of citations: 108 journals.asm.org
AA Ansari, SM Osman - Journal of the American Oil Chemists' Society, 1976 - Springer
… The acid 7c readily yielded a hydroxy acid, lOc (mp = 92 C), characterized as 3-hydroxydocosanoic acid by elemental analysis and spectral data. Its methyl ester, lOd, showed IR …
Number of citations: 17 link.springer.com
Y Nakagawa, T Sakane… - International Journal of …, 1996 - microbiologyresearch.org
The taxonomic position of “Pseudomonas riboflavina” was studied by 16S rRNA gene sequencing and chemotaxonomic methods. This organism is a gram-negative, strictly aerobic rod …
Number of citations: 103 www.microbiologyresearch.org
RR Ingalls, PA Rice, N Qureshi, K Takayama… - Infection and …, 1995 - Am Soc Microbiol
… Although an unusual fatty acid, 3-hydroxydocosanoic acid (3-OH C22:0), has been reported as a lipid A constituent (30), the precise molecular weight, the degree of lipid A heterogeneity…
Number of citations: 250 journals.asm.org
A Sonesson, E Jantzen, K Bryn, L Larsson… - Archives of microbiology, 1989 - Springer
Lipopolysaccharide isolated from Legionella pneumophila (Phil. 1) was examined for chemical composition. The polysaccharide split off by mild acid hydrolysis contained rhamnose, …
Number of citations: 77 link.springer.com
K Dumri - 2008 - opendata.uni-halle.de
I am taking this opportunity to thank individually, some of those who have assisted me in one way or the other with my Ph. D Project. I feel honored to express my sincere gratitude to Prof…
Number of citations: 5 opendata.uni-halle.de
N Qureshi, I Kaltashov, K Walker, V Doroshenko… - Journal of Biological …, 1997 - ASBMB
Monophosphoryl lipid A was prepared from the lipopolysaccharide of Chlamydia trachomatis, converted to the methyl ester, and fractionated by reverse-phase high-performance liquid …
Number of citations: 81 www.jbc.org
VY Kryukov, EI Chernyak, N Kryukova… - Entomologia …, 2022 - Wiley Online Library
Ectoparasitoids may change host metabolism, making the environment more favorable for the development of their larvae. These alterations may also be suitable for growth and …
Number of citations: 3 onlinelibrary.wiley.com
FA Fineide, B Tashbayev, KBP Elgstøen, EM Sandås… - Metabolites, 2023 - mdpi.com
Accurate diagnosis of dry eye disease (DED) is challenging, and even today there is no gold standard biomarker of DED. Hypothesis-free global metabolomic studies of tears from DED …
Number of citations: 0 www.mdpi.com
RV Prasad, RA Kumar, D Sharma, A Sharma… - … Sustainable Process for …, 2021 - Elsevier
… Sophorolipids produced from Rhodoturula bogoriensis contains 1,3-hydroxydocosanoic acid as their lipid moiety, and its sophorose moiety is capable of inducing cellulase genes in …
Number of citations: 4 www.sciencedirect.com

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